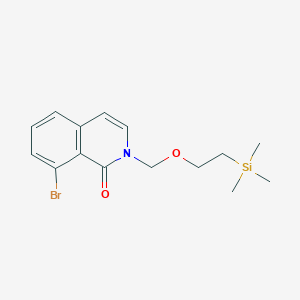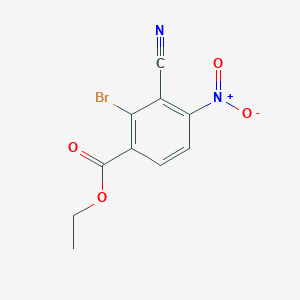
Dhghab
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Dhghab involves several steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The exact synthetic routes and reaction conditions for this compound are not widely documented, but it is likely that the synthesis involves multiple steps of organic reactions, including condensation, cyclization, and functional group modifications. Industrial production methods for this compound would require optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
Dhghab undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
Dhghab has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a reagent for various organic reactions and as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets and pathways . It is also being investigated for its potential use in drug delivery systems and as a diagnostic tool. In industry, this compound is used in the development of new materials and as a catalyst for various chemical processes .
Mecanismo De Acción
The mechanism of action of Dhghab involves its interaction with specific molecular targets and pathways within cells. This compound is known to bind to certain proteins and enzymes, thereby modulating their activity and affecting various cellular processes . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to exert its effects through a combination of direct binding to target molecules and indirect modulation of signaling pathways .
Comparación Con Compuestos Similares
Dhghab can be compared to other similar compounds based on its chemical structure and properties. Some of the similar compounds include those with similar functional groups or molecular frameworks . this compound is unique in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This uniqueness makes this compound a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
63425-04-7 |
|---|---|
Fórmula molecular |
C22H17N5O8 |
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
(3R,4R,5R,7S)-5-(2-amino-6-oxo-1H-purin-7-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-17-14(27)18(30)26-22(23)25-17/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19-,21+/m1/s1 |
Clave InChI |
XIOUDSNTNJNQQG-CKJDJMSUSA-N |
SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |
SMILES isomérico |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |
SMILES canónico |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |
Sinónimos |
2,3-dihydro-2-(N(7)-guanyl)-3-hydroxyaflatoxin B1 8,9-dihydro-(7'-guanyl)-9-hydroxyaflatoxin B1 8,9-dihydro-8-(N(7)-guanyl)-6-hydroxyaflatoxin B1 AFB-N(7)-Gua aflatoxin B1-guanine DHGHAB |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


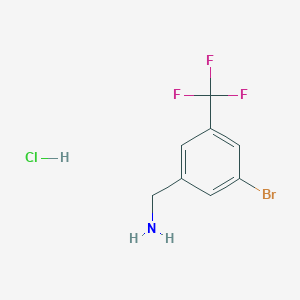
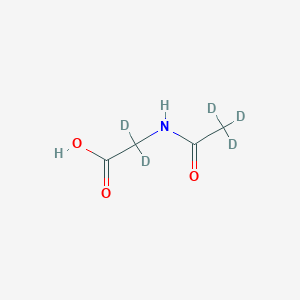


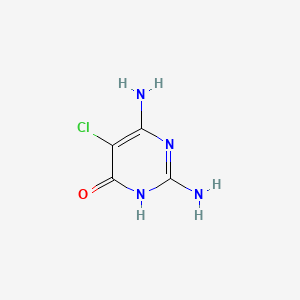


![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)


